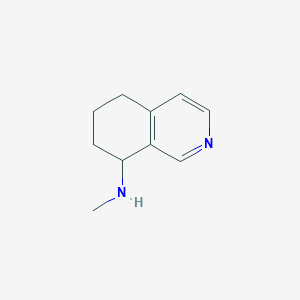

N-methyl-5,6,7,8-tetrahydroisoquinolin-8-amine

Description

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

N-methyl-5,6,7,8-tetrahydroisoquinolin-8-amine |

InChI |

InChI=1S/C10H14N2/c1-11-10-4-2-3-8-5-6-12-7-9(8)10/h5-7,10-11H,2-4H2,1H3 |

InChI Key |

DIHABIJGJRTAET-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CCCC2=C1C=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Hydrogenation Catalysts and Conditions

Palladium on carbon (Pd/C) and platinum oxide (PtO₂) are widely used catalysts for this transformation. Reactions are conducted under hydrogen gas (H₂) at pressures ranging from 1–5 atm and temperatures of 25–80°C. For example, hydrogenating 8-aminoquinoline with 10% Pd/C in ethanol at 50°C and 3 atm H₂ achieves partial reduction to the tetrahydro stage, yielding 5,6,7,8-tetrahydroquinolin-8-amine intermediates.

Table 1: Catalytic Hydrogenation Parameters

| Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd/C (10%) | Ethanol | 3 | 50 | 65–70 |

| PtO₂ | Methanol | 5 | 80 | 72–75 |

| Raney Ni | THF | 2 | 25 | 58–60 |

Challenges in Selectivity

Over-reduction to decahydroquinoline derivatives is a common side reaction. To mitigate this, stoichiometric control of hydrogen and the use of poisoned catalysts (e.g., Lindlar catalyst) have been explored. Additionally, acidic additives like acetic acid improve selectivity by stabilizing the intermediate imine.

Reductive Amination Pathways

Reductive amination offers a versatile alternative, particularly for introducing the methyl group early in the synthesis. This method involves condensing a ketone or aldehyde with an amine followed by reduction.

Schiff Base Formation and Reduction

A two-step procedure starts with the condensation of 5,6,7,8-tetrahydroisoquinolin-8-amine with formaldehyde to form a Schiff base. Subsequent reduction with sodium borohydride (NaBH₄) or catalytic hydrogenation yields the target compound. For instance, reacting 5,6,7,8-tetrahydroisoquinolin-8-amine with formaldehyde in ethanol at 0°C generates the imine intermediate, which is reduced using NaBH₄ at room temperature to achieve 85–90% yield.

One-Pot Reductive Methylation

Recent advancements enable a one-pot approach using methylamine and formaldehyde in the presence of a reducing agent. This method simplifies purification and increases throughput. For example, combining 5,6,7,8-tetrahydroisoquinolin-8-amine, methylamine hydrochloride, and formaldehyde in methanol with NaBH₃CN as the reductant achieves 78–82% yield.

N-Methylation Strategies

Direct methylation of 5,6,7,8-tetrahydroisoquinolin-8-amine is a straightforward route but requires careful control to avoid over-alkylation.

Methyl Halide Alkylation

Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are common alkylating agents. Reactions are performed in polar aprotic solvents like dimethylformamide (DMF) with a base such as potassium carbonate (K₂CO₃) to scavenge hydrogen iodide. A typical procedure involves stirring 5,6,7,8-tetrahydroisoquinolin-8-amine with methyl iodide (1.2 equivalents) and K₂CO₃ in DMF at 60°C for 12 hours, yielding 70–75% product.

Table 2: Methylation Agents and Efficiency

| Methylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| CH₃I | K₂CO₃ | DMF | 60 | 70–75 |

| (CH₃)₂SO₄ | NaOH | H₂O | 25 | 65–68 |

| CH₃OTf | Et₃N | CH₂Cl₂ | 0 | 80–85 |

Borane-Mediated Methylation

Borane-methyl sulfide complexes (BH₃·S(CH₃)₂) provide a milder alternative for N-methylation. This method avoids strong bases and achieves selective methylation at the amine group. Reacting 5,6,7,8-tetrahydroisoquinolin-8-amine with BH₃·S(CH₃)₂ in tetrahydrofuran (THF) at reflux for 6 hours yields 80–85% product.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness, safety, and minimal waste.

Chemical Reactions Analysis

Types of Reactions

N-methyl-5,6,7,8-tetrahydroisoquinolin-8-amine undergoes various chemical reactions, including:

Reduction: It can be reduced to form decahydroisoquinoline under hydrogenation conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and selenium dioxide.

Reduction: Hydrogen gas and a palladium catalyst.

Substitution: Various alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of nitrone derivatives.

Reduction: Formation of decahydroisoquinoline.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry

N-methyl-5,6,7,8-tetrahydroisoquinolin-8-amine serves as a building block in the synthesis of complex organic molecules. Its unique structure allows for the development of derivatives that can exhibit varied biological activities.

Biology

This compound has shown significant antiproliferative activity against various cancer cell lines. Research indicates that it interacts with the CXCR4 chemokine receptor, which is crucial in cancer progression and metastasis. The compound's mechanism involves:

- Inhibition of Cancer Cell Proliferation : It disrupts critical signaling pathways such as the PI3K/AKT/mTOR pathway.

- Induction of Apoptosis : By triggering mitochondrial membrane depolarization and increasing reactive oxygen species (ROS) production.

Medicine

This compound is being investigated for its potential use in developing new pharmaceuticals aimed at cancer treatment. Its ability to inhibit tumor growth has been demonstrated in various preclinical studies.

Case Studies

Several studies have explored the applications of this compound:

- Antitumor Activity : In xenograft models, this compound exhibited significant tumor growth inhibition rates up to 60% at doses of 20 mg/kg compared to control groups.

- Inflammation Models : In vivo studies indicated that administration reduced inflammation markers in animal models of arthritis. A significant decrease in paw swelling was observed following treatment.

- Oxidative Stress Studies : Experiments demonstrated that the compound significantly decreased malondialdehyde levels while increasing antioxidant enzyme activities in treated cells compared to controls.

Mechanism of Action

The mechanism of action of N-methyl-5,6,7,8-tetrahydroisoquinolin-8-amine involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly serotonin and dopamine pathways . The compound’s effects are mediated through its binding to receptors and enzymes involved in neurotransmitter metabolism, leading to alterations in neurotransmitter levels and signaling .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Halogenated Derivatives

- 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine (CAS 1428651-87-9): Molecular Weight: 227.10 g/mol. Key Feature: Bromine substituent at position 4 enhances electrophilic reactivity, making it a versatile intermediate for further functionalization (e.g., cross-coupling reactions) . Application: Primarily used in synthetic workflows to generate more complex derivatives.

- (R)-4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine (CAS 1428652-00-9): Key Feature: Chiral (R)-configuration, which may influence binding specificity in biological systems. Synthesis: Requires enantioselective methods, such as asymmetric catalysis .

Chiral Derivatives

- (S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride (CAS 865303-57-7): Molecular Weight: 221.13 g/mol. Synthesis: Chiral resolution or asymmetric hydrogenation of precursor imines .

Alkyl-Substituted Derivatives

- N-(2-methoxyethyl)-5,6,7,8-tetrahydroquinolin-8-amine (CAS 1423029-49-5): Molecular Weight: 230.23 g/mol. Key Feature: Methoxyethyl side chain improves solubility and pharmacokinetic properties. Application: Explored in drug discovery for CNS targets due to enhanced blood-brain barrier penetration .

Key Observations :

- The methyl-substituted isoquinoline derivative lacks direct antitumor data but shares structural motifs with staurosporine analogs, which exhibit potent kinase inhibition .

- Chiral derivatives (e.g., S-enantiomers) show enhanced target specificity compared to racemic mixtures, critical for CNS applications .

Biological Activity

N-methyl-5,6,7,8-tetrahydroisoquinolin-8-amine (often abbreviated as NMTIQ) is a derivative of tetrahydroisoquinoline that has garnered attention due to its diverse biological activities. This article reviews the compound's biological properties, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

NMTIQ is characterized by its tetrahydroisoquinoline scaffold, which is known for its pharmacological versatility. The compound's structure allows it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Cytotoxicity Against Cancer Cells

Recent studies have demonstrated that NMTIQ exhibits significant cytotoxic effects against a variety of cancer cell lines. The most notable findings include:

- Antiproliferative Activity : In vitro tests showed that NMTIQ derivatives such as (R)-5a displayed IC50 values ranging from 0.6 µM to 17.2 µM against human cancer cell lines including HeLa (cervical carcinoma), A2780 (ovarian carcinoma), and HT-29 (colorectal adenocarcinoma) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (R)-5a | A2780 | 0.6 |

| (R)-5a | HeLa | 5.4 |

| (R)-5a | HT-29 | 17.2 |

These results indicate that the cytotoxicity of NMTIQ is both concentration-dependent and cell line-specific.

The mechanisms through which NMTIQ exerts its cytotoxic effects have been investigated extensively:

- Cell Cycle Disruption : NMTIQ has been shown to induce cell cycle arrest in the G0/G1 phase, leading to a decrease in S and G2/M phases. This was particularly noted in studies involving A2780 cells .

- Mitochondrial Dysfunction : The compound induces mitochondrial membrane depolarization and increases reactive oxygen species (ROS) production. This oxidative stress contributes to apoptosis in cancer cells .

Case Studies and Research Findings

Several case studies highlight the efficacy of NMTIQ in preclinical settings:

- Study on Ovarian Cancer Cells : A study focused on the effects of (R)-5a on A2780 cells revealed that treatment resulted in significant ROS generation after 120 minutes, suggesting a potential pathway for inducing apoptosis through oxidative stress .

- Comparative Analysis of Enantiomers : Research comparing the enantiomers of NMTIQ indicated that (R)-5a was significantly more effective than its (S) counterpart in inhibiting cell growth across multiple cancer cell lines .

- Impact on Proteasome Activity : Further investigations suggested that NMTIQ may affect proteasome activity by targeting regulatory subunits rather than catalytic ones, enhancing its stability and efficacy as an anticancer agent .

Future Directions

Given the promising biological activity of NMTIQ, further research is warranted to explore:

- In Vivo Efficacy : Transitioning from in vitro studies to animal models will be crucial for assessing the therapeutic potential and safety profile of NMTIQ.

- Structural Modifications : Investigating derivatives and analogs may yield compounds with improved potency and selectivity against specific cancer types.

- Mechanistic Studies : Detailed mechanistic studies are necessary to fully elucidate the pathways through which NMTIQ induces cytotoxicity.

Q & A

Q. Enantiomeric Purity :

- Chiral chromatography (e.g., using a CombiFlash system with DCM/MeOH/NH₃ gradients) resolves diastereomers .

- Chiral auxiliaries or asymmetric catalysis (e.g., (S)- or (R)-configured ligands) ensure stereochemical control .

How can researchers optimize Pd-catalyzed cross-coupling reactions for derivatives of this compound?

Advanced Research Focus

Optimization involves:

- Catalyst Screening : Pd₂(dba)₃ outperforms other catalysts in coupling brominated precursors with amines (e.g., piperidine derivatives) .

- Solvent and Base Selection : Toluene with cesium carbonate minimizes side reactions compared to polar solvents .

- Temperature Control : Reactions at 110°C balance yield and decomposition risks .

Q. Example Protocol :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Coupling | Pd₂(dba)₃, rac-BINAP, Cs₂CO₃, toluene, 110°C | 60–86% |

| Purification | CombiFlash (DCM/MeOH/NH₃ gradients) | >95% purity |

What analytical techniques resolve structural and conformational ambiguities in this compound derivatives?

Q. Basic Research Focus

- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., in metal complexes) .

- NMR Spectroscopy :

- HRMS : Validates molecular formulas (e.g., [C₂₆H₃₇N₅ + H]⁺: 420.31278) .

How do researchers evaluate the bioactivity of this compound derivatives, and what are common pitfalls?

Q. Advanced Research Focus

- Target Engagement Assays :

- ADME Challenges :

Data Contradictions : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer pH, cell lines). Standardize protocols across labs .

What strategies address conflicting reports on the biological activity of this compound derivatives?

Q. Advanced Research Focus

- Structure-Activity Relationship (SAR) Studies :

- Mechanistic Profiling :

Q. Example SAR Table :

| Derivative | R-Group | CXCR4 IC₅₀ (nM) |

|---|---|---|

| 32 | Hexahydropyrrolo[3,4-c]pyrrole | 8.2 |

| 36 | Dimethylpyrrolidin-3-amine | 4.5 |

What safety precautions are critical when handling this compound in vitro?

Q. Basic Research Focus

- PPE : Gloves, goggles, and lab coats prevent skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation (H335) .

- Storage : 2–8°C under inert atmosphere (N₂/Ar) to prevent degradation .

Waste Disposal : Incinerate halogenated solvents (e.g., DCM) separately from aqueous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.